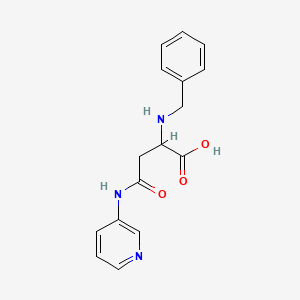
2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylamino group, a pyridin-3-ylamino group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor under controlled conditions.
Introduction of the Pyridin-3-ylamino Group: This step often involves the use of pyridine derivatives and appropriate coupling agents.
Formation of the Butanoic Acid Backbone: This can be synthesized through various organic reactions, including oxidation and reduction processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or remove specific functional groups.
Substitution: This reaction allows for the replacement of one functional group with another, providing a pathway for the synthesis of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities.
2-Aminopyrimidine Derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-(Benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid stands out due to its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(benzylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C16H17N3O3/c20-15(19-13-7-4-8-17-11-13)9-14(16(21)22)18-10-12-5-2-1-3-6-12/h1-8,11,14,18H,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
UUNKIFHLOFRKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B12190068.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methoxyacetamide](/img/structure/B12190071.png)
![3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide](/img/structure/B12190072.png)
![N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12190076.png)
![[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline](/img/structure/B12190084.png)
![1-(2,4-Dimethylphenyl)-3-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B12190100.png)

![Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine](/img/structure/B12190111.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190113.png)
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B12190116.png)
![3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12190118.png)
![N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12190122.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12190148.png)
